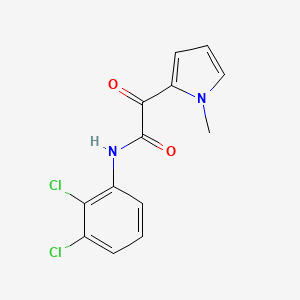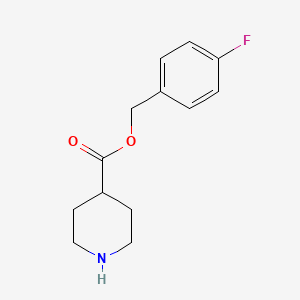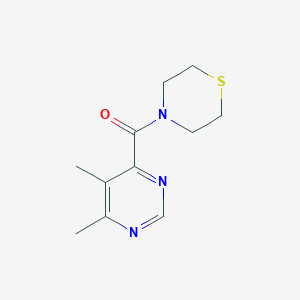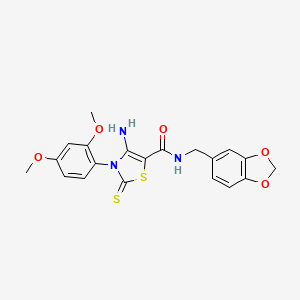![molecular formula C19H22N4O5S B2495836 4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 383147-27-1](/img/structure/B2495836.png)
4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The design and synthesis of piperazine derivatives have been a focus of pharmaceutical and chemical research due to their wide range of biological activities. These activities include antibacterial, antifungal, and anticancer properties among others. The structural modification of the piperazine ring, especially through sulfonylation, has been explored to enhance these properties.
Synthesis Analysis
The synthesis of piperazine derivatives often involves the connection reaction of piperazine with various substituents, including sulfonyl groups. An example includes the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, which were designed and synthesized through connection reactions and characterized by techniques such as NMR and IR spectroscopy (Wu Qi, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their biological activity. X-ray crystallography has been employed to elucidate the structures of these compounds, revealing their conformations and interactions. For instance, the crystal structure of certain active piperazine derivatives shows significant details about their molecular conformation and how it influences their biological activity (W. Cunico et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including redox and condensation reactions, which are essential for their synthesis. For example, the redox condensation reaction between o-halonitrobenzenes, acetophenones, and elemental sulfur yields a range of 2-aroylbenzothiazoles, including pharmacologically relevant derivatives (T. Nguyen et al., 2015).
Applications De Recherche Scientifique
Anticancer and Antiproliferative Agents
Compounds with structures related to the queried chemical have been synthesized and tested for their antiproliferative activity against various cancer cell lines. For example, sulfonamide-1,2,3-triazole derivatives bearing a dithiocarbamate moiety have shown moderate to good antiproliferative activity, with certain compounds demonstrating significant activity against esophagus, gastric, and prostate cancer cell lines (Fu et al., 2017). Additionally, polyfunctional substituted 1,3-thiazoles, especially those with a piperazine substituent, exhibited promising anticancer activity across a variety of cancer types, including lung, kidney, CNS, ovary, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).
Antimicrobial Activity
Derivatives related to the chemical have also been explored for their antibacterial activities. For instance, 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized and found to exhibit better antibacterial activities against specific pathogens, indicating their potential as antibacterial agents (Wu Qi, 2014).
Structural and Molecular Studies
The crystal structures of compounds with similar frameworks have been determined, revealing insights into their potential biological activity and interactions. For example, the crystal structures of proton-transfer compounds of 5-sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperazine, have been described, showcasing the comparative structural features and hydrogen-bonding patterns (Smith et al., 2011). Furthermore, the crystal structure and molecular docking studies of novel quinolone-3-carbaldehyde derivatives containing a piperazine moiety have been conducted, highlighting their potential interactions with biological targets (Desai et al., 2017).
Propriétés
IUPAC Name |
(E)-N-methoxy-1-[4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-nitrophenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-15-3-6-17(7-4-15)29(26,27)22-11-9-21(10-12-22)18-8-5-16(14-20-28-2)13-19(18)23(24)25/h3-8,13-14H,9-12H2,1-2H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQOOZLDXMHVHS-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C=NOC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)/C=N/OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495753.png)



![Methyl 3,6-dichlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2495759.png)

amino}acetamide](/img/structure/B2495761.png)
![N-(3-chloro-2-methylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2495762.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2495764.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2495766.png)

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)
